![molecular formula C13H13F5O5 B608004 Hydroxy-PEG2-PFP ester CAS No. 1820673-42-4](/img/structure/B608004.png)
Hydroxy-PEG2-PFP ester
Overview
Description
Hydroxy-PEG2-PFP ester is a PEG derivative containing a hydroxyl group with a PFP ester group . It can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . PFP ester has similar applications as the NHS ester, but is more stable in aqueous solution .
Molecular Structure Analysis
The molecular weight of Hydroxy-PEG2-PFP ester is 344.2 g/mol . The molecular formula is C13H13F5O5 .Chemical Reactions Analysis
Hydroxy-PEG2-PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . PFP ester has similar applications as the NHS ester, but is more stable in aqueous solution .Physical And Chemical Properties Analysis
The molecular weight of Hydroxy-PEG2-PFP ester is 344.2 g/mol . The molecular formula is C13H13F5O5 . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Glycopolymers
Hydroxy-PEG2-PFP ester is used in the synthesis of glycopolymers . Glycopolymers are functional polymers with saccharide moieties on their side chains and are attractive candidates for biomaterials . The formation of amide bonds caused by the reaction of activated esters with amino groups is of high synthetic chemical value owing to its high selectivity .
Postpolymerization Modification
Activated esters like Hydroxy-PEG2-PFP ester are useful in various fields, including polymer chemistry and biochemistry, because of their high reactivity and ease of reaction . They have been employed in the synthesis of various functional polymers .
Synthesis of Functional Polymers
Hydroxy-PEG2-PFP ester is used in the synthesis of functional polymers . Polymer backbones with reactive pendant groups, such as activated esters, are useful for synthesizing various functional polymers by post-polymerization modification approaches .
Modification of Polymers with Biomolecules
The substitution of activated esters, such as Hydroxy-PEG2-PFP ester, with amine-containing compounds via a substitution reaction is a well-known strategy for modifying polymers with biomolecules .
Synthesis of Glycopolymers in Water
Water-soluble activated esters like Hydroxy-PEG2-PFP ester are stable and useful for postpolymerization modification for synthesizing glycopolymers in water .
Drug Delivery
Hydroxy-PEG2-PFP ester is used in the field of drug delivery . Monodispersed Linear PEGs like Hydroxy-PEG2-PFP ester are used for drug delivery .
Mechanism of Action
Target of Action
Hydroxy-PEG2-PFP ester is primarily used as a linker in the synthesis of PROteolysis TArgeting Chimeric (PROTAC) molecules . PROTACs are designed to target specific proteins for degradation . The primary targets of Hydroxy-PEG2-PFP ester, therefore, are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
Hydroxy-PEG2-PFP ester, as a part of a PROTAC, interacts with its targets by connecting two different ligands: one ligand for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of Hydroxy-PEG2-PFP ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using Hydroxy-PEG2-PFP ester as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the biochemical pathways in which these proteins are involved .
Pharmacokinetics
The stability of Hydroxy-PEG2-PFP ester in aqueous solution suggests it could potentially enhance the solubility and bioavailability of the PROTAC.
Result of Action
The primary result of the action of Hydroxy-PEG2-PFP ester is the degradation of target proteins . This can have various molecular and cellular effects depending on the specific proteins being targeted. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hydroxy-PEG2-PFP ester. For instance, its stability in aqueous solution suggests that it may be more effective in environments with a certain water content . .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5O5/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(20)1-3-21-5-6-22-4-2-19/h19H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFZBMSTIHCECX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG2-PFP ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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